1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid
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Overview
Description
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a pyrazine ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of 5-Methylpyrazine-2-carboxylic acid: This can be synthesized from acetone and o-phenylenediamine through cyclization, followed by oxidation with an inorganic oxidant and acidification with sulfuric acid.
Amidation Reaction: The 5-Methylpyrazine-2-carboxylic acid is then reacted with cyclopentane-1-carboxylic acid chloride in the presence of a base to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid chlorides and alcohols are commonly used for esterification, while amines are used for amidation.
Major Products
Oxidation: 5-Methylpyrazine-2,3-dicarboxylic acid.
Reduction: 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-amine.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and other coordination complexes.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways involving pyrazine derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxamide and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-Methylpyrazine-5-carboxylic acid: Another pyrazine derivative with similar chemical properties.
Cyclopentane-1-carboxylic acid: A component used in the synthesis of the target compound.
Uniqueness
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is unique due to its dual functionality, combining the properties of both pyrazine and cyclopentane derivatives. This allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-[(5-methylpyrazine-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-14-9(7-13-8)10(16)15-12(11(17)18)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
ZERYTNWMEJGUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2(CCCC2)C(=O)O |
Origin of Product |
United States |
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